4,5-Difluoro-2-methoxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O3 . It is used in various chemical reactions and has varying amounts of anhydride .
Synthesis Analysis
The synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid can involve several processes. One such process is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-methoxyphenylboronic acid is represented by the formula C7H7BF2O3 . The molecular weight of this compound is 187.94 .Chemical Reactions Analysis
4,5-Difluoro-2-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used as a reactant for the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
4,5-Difluoro-2-methoxyphenylboronic acid has a melting point of 175-180 °C (lit.) and a predicted boiling point of 313.9±52.0 °C . Its density is predicted to be 1.35±0.1 g/cm3 . The compound is typically stored at a temperature of 2-8°C .Scientific Research Applications
Fluorescence Quenching Mechanisms
Fluorescence quenching mechanisms of boronic acid derivatives, including compounds similar to 4,5-difluoro-2-methoxyphenylboronic acid, have been studied using steady-state fluorescence measurements. The research found that static quenching mechanisms are active in systems involving these compounds, suggesting their potential use in fluorescence-based applications and studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Boronic acids, including derivatives of 4,5-difluoro-2-methoxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding between the boronic acid and heteroatoms, showcasing the compound's utility in developing complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Asymmetric Synthesis
The compound has been involved in rhodium-catalyzed asymmetric conjugate additions, demonstrating its value in creating enantioenriched structures of biological interest. This application underlines the compound's significance in synthetic organic chemistry, particularly in synthesizing compounds with high enantiomeric excess (Berhal et al., 2011).
Fluorescent pH Probes
Boronic acid derivatives, akin to 4,5-difluoro-2-methoxyphenylboronic acid, have been used to develop BODIPY-based fluorescent pH probes. These probes show significant fluorescence enhancement in acidic conditions, indicating the compound's potential in pH sensing and monitoring applications (Baruah et al., 2005).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(4,5-difluoro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQCHQGYKNHYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584481 | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-methoxyphenylboronic acid | |
CAS RN |
870777-32-5 | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluoro-2-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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